molecular formula C5H8N2O3 B13795970 Butanamide, 2-(formylamino)-3-oxo-

Butanamide, 2-(formylamino)-3-oxo-

Cat. No.: B13795970
M. Wt: 144.13 g/mol
InChI Key: OJYVJEFROCGLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide,2-(formylamino)-3-oxo-(9ci) is a chemical compound that belongs to the class of monocarboxylic acid amides. It is obtained by the formal condensation of butanoic acid and ammonia . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanamide,2-(formylamino)-3-oxo-(9ci) can be achieved through several methods. One common method involves the use of 2-aminobutyric acid as a raw material, which is split by means of a chiral reagent to obtain an intermediate. This intermediate undergoes amidation to produce the desired compound . Another method involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia, followed by extraction and separation using an organic solvent .

Industrial Production Methods: Industrial production of Butanamide,2-(formylamino)-3-oxo-(9ci) typically involves large-scale synthesis techniques that ensure high yield and cost-effectiveness. The use of chiral reagents and organic solvents in the synthesis process helps in achieving the desired purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Butanamide,2-(formylamino)-3-oxo-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) include ammonia, chiral reagents, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) depend on the specific reaction conditions and reagents used. These products are often intermediates that can be further processed for various applications.

Scientific Research Applications

Butanamide,2-(formylamino)-3-oxo-(9ci) has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in organic synthesis. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Butanamide,2-(formylamino)-3-oxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Butanamide,2-(formylamino)-3-oxo-(9ci) can be compared with other similar compounds, such as 2-amino-N,N,3-trimethyl-butanamide and 2-amino-N,4-dihydroxy-butanamide. These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of Butanamide,2-(formylamino)-3-oxo-(9ci) lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications .

Conclusion

Butanamide,2-(formylamino)-3-oxo-(9ci) is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry. The synthesis, reactions, and applications of this compound continue to be areas of active research and development.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-formamido-3-oxobutanamide

InChI

InChI=1S/C5H8N2O3/c1-3(9)4(5(6)10)7-2-8/h2,4H,1H3,(H2,6,10)(H,7,8)

InChI Key

OJYVJEFROCGLHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.